{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine
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Overview
Description
{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine is a compound that belongs to the class of propargylamines. Propargylamines are known for their versatile applications in pharmaceuticals and biological research due to their unique structural properties. This compound, in particular, features a benzyloxy and methoxy substitution on the phenyl ring, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the alkylation of 3-(benzyloxy)-4-methoxybenzyl chloride with propargylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and reduce the formation of by-products. Additionally, purification steps such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylic position in {[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the alkyne moiety to form alkanes or alkenes.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
Oxidation: Formation of benzylic aldehydes or acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects due to its structural similarity to known monoamine oxidase inhibitors.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine involves its interaction with specific molecular targets. For instance, it may inhibit monoamine oxidase enzymes, thereby increasing the levels of neurotransmitters in the brain. This inhibition can help alleviate symptoms of neurodegenerative diseases by preventing the breakdown of dopamine and other neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Pargyline: A monoamine oxidase inhibitor used in the treatment of hypertension and Parkinson’s disease.
Rasagiline: Another monoamine oxidase inhibitor with neuroprotective properties.
Selegiline: Used in the treatment of Parkinson’s disease and major depressive disorder.
Uniqueness
{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]prop-2-yn-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-11-19-13-16-9-10-17(20-2)18(12-16)21-14-15-7-5-4-6-8-15/h1,4-10,12,19H,11,13-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVLUKAUQHQPJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC#C)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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